molecular formula C22H22BrN3O2 B12919417 3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(2-morpholinoethyl)-4-phenyl- CAS No. 23348-38-1

3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B12919417
CAS No.: 23348-38-1
M. Wt: 440.3 g/mol
InChI Key: VOHBAWOXYXHOKB-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a complex organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of Substituents: The m-bromophenyl, morpholinoethyl, and phenyl groups can be introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(2-morpholinoethyl)-4-phenyl- involves interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 6-(phenyl)-2-(2-morpholinoethyl)-4-phenyl-
  • 3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(ethyl)-4-phenyl-

Uniqueness

3(2H)-Pyridazinone, 6-(m-bromophenyl)-2-(2-morpholinoethyl)-4-phenyl- is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

23348-38-1

Molecular Formula

C22H22BrN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

6-(3-bromophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C22H22BrN3O2/c23-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)26(24-21)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2

InChI Key

VOHBAWOXYXHOKB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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